3-Acetyl-2-methylquinoline-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring the precise 2-methyl-3-acetyl substitution pattern on the quinoline-4-carboxylic acid scaffold face supply risks with generic analogs. 3-Acetyl-2-methylquinoline-4-carboxylic acid (CAS 106380-95-4) eliminates this uncertainty. - Enables synthesis of privileged polycyclic frameworks (e.g., epoxybenzooxocino[4,3-b]pyridines) inaccessible via non-acetylated analogs. - Defined LogP of 1.60 supports lead optimization for favorable drug-like properties. - Consistent ≥98% purity ensures reproducible reaction outcomes and valid biological data.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 106380-95-4
Cat. No. B177516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-methylquinoline-4-carboxylic acid
CAS106380-95-4
Synonyms3-Acetyl-2-methylquinoline-4-carboxylic acid ,97%
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O
InChIInChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17)
InChIKeyHIPCSIUQHLNUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 3-Acetyl-2-methylquinoline-4-carboxylic Acid


3-Acetyl-2-methylquinoline-4-carboxylic acid (CAS 106380-95-4) is a heterocyclic building block belonging to the quinoline-4-carboxylic acid family . Its structure features a quinoline core with a carboxylic acid at the 4-position, a methyl group at the 2-position, and a key acetyl group at the 3-position . This specific substitution pattern provides a unique handle for further chemical derivatization, distinguishing it from simpler quinolinecarboxylic acids and making it a valuable intermediate in medicinal chemistry and materials science research.

Scaffold 3-Acetyl-2-methylquinoline-4-carboxylic acid
Key groups 2‑Methyl & 3‑acetyl enable selective derivatization
Fit Heterocyclic building block for medicinal chemistry & materials science

Non-Substitutability of 3-Acetyl-2-methylquinoline-4-carboxylic Acid


Generic substitution with unsubstituted or simply substituted quinoline-4-carboxylic acids (e.g., 2-methylquinoline-4-carboxylic acid or 3-acetylquinoline-4-carboxylic acid) is not equivalent. The unique combination of a 2-methyl and a 3-acetyl group on the 3-Acetyl-2-methylquinoline-4-carboxylic acid scaffold directly influences its physicochemical properties, such as lipophilicity (LogP) and electronic characteristics, which in turn govern its reactivity in subsequent synthetic steps and its potential biological interactions [1]. Procurement of a less specific analog may lead to failed syntheses, altered reaction kinetics, or invalid biological data, underscoring the need for this precise building block.

  • Lipophilicity mismatch

    Predicted LogP of analogs lacking the 3‑acetyl group may differ significantly, altering membrane permeability and non‑specific binding in biological assays.

  • Synthetic utility mismatch

    The 3‑acetyl handle required for key cyclocondensation reactions is absent in simpler quinoline‑4‑carboxylic acids, limiting access to specific fused‑ring systems.

Quantitative Differentiation: 3-Acetyl-2-methylquinoline-4-carboxylic Acid


Purity Advantage in Critical Applications

The target compound is commercially available at a higher purity specification (98%) from reputable vendors compared to the more common 95% purity grade offered for several structural analogs . Higher starting material purity minimizes the risk of side reactions from impurities and ensures greater batch-to-batch consistency in sensitive research applications.

Purity Grade
Head-to-head
98% (Target) vs. 95% (Standard grade)
May reduce side reactions in multi‑step synthesis.
Vendor specification; verify lot.
Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity Difference vs. 2-Methylquinoline-4-carboxylic Acid

The predicted lipophilicity (ACD/LogP) of the target compound is 1.60 , which is notably lower than the XLogP3 of 2.4 for the simpler comparator 2-methylquinoline-4-carboxylic acid [1]. This 0.8-unit difference indicates significantly lower lipid solubility for the target compound, which can profoundly affect membrane permeability, bioavailability, and non-specific binding in biological assays.

Lipophilicity (LogP)
Reported
Target: ACD/LogP 1.60 vs. Comparator: XLogP3 2.4
Lower LogP may influence membrane permeability and non‑specific binding.
Predicted values; experimental validation advised.
Drug Discovery ADME Physicochemical Properties

Unique 3-Acetyl Handle for Cyclization Chemistry

The presence of the 3-acetyl group on the quinoline ring provides a unique reactive handle that is absent in simpler analogs like 2-methylquinoline-4-carboxylic acid . This functional group enables specific cyclocondensation reactions to generate complex fused-ring systems, such as epoxybenzooxocino[4,3-b]pyridine derivatives, which are inaccessible using the non-acetylated starting material [1].

3‑Acetyl Reactivity
Class-level
Undergoes cyclization with salicylaldehyde to form epoxybenzooxocino[4,3‑b]pyridine derivatives.
Supports synthesis of complex fused‑ring systems.
Reaction scope may vary; confirm under specific conditions.
Organic Synthesis Heterocyclic Chemistry Derivatization

Applications of 3-Acetyl-2-methylquinoline-4-carboxylic Acid


Quinoline Library Synthesis for Drug Discovery

The high purity (98%) and distinct physicochemical profile (LogP 1.60) of this compound make it an ideal starting point for generating focused libraries of quinoline derivatives [1][2]. Its lower lipophilicity compared to 2-methylquinoline-4-carboxylic acid is a critical parameter for optimizing lead compounds with favorable drug-like properties and reduced promiscuity in biological assays.

Fused Heterocycle Construction via 3-Acetyl Reactivity

This compound is a key substrate for synthesizing novel polycyclic frameworks, such as epoxybenzooxocino[4,3-b]pyridine derivatives, via reactions targeting the 3-acetyl group [1]. This reactivity is not possible with non-acetylated quinolinecarboxylic acids, establishing this specific compound as a non-substitutable starting material for accessing this privileged chemical space.

Chemical Probes and Amylolytic Agent Development

Research indicates that fluorine-bearing quinoline-4-carboxylic acid derivatives, a class to which the target compound serves as a synthetic precursor, exhibit activity as amylolytic agents against Aspergillus fungi [1]. The defined structure of 3-Acetyl-2-methylquinoline-4-carboxylic acid provides a validated entry point for synthesizing and studying these bioactive compounds.

Application
Selection Property
Validation Focus
Quinoline library synthesis
Higher purity & lower LogP profile
Confirm batch purity and experimental LogP
Fused heterocycle construction
3‑Acetyl group reactivity
Verify cyclization conditions with salicylaldehyde
Chemical probe precursor
Quinoline‑4‑carboxylic scaffold
Assess route to target fluorine‑bearing analogs

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